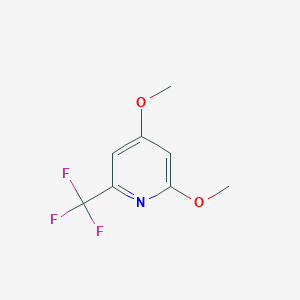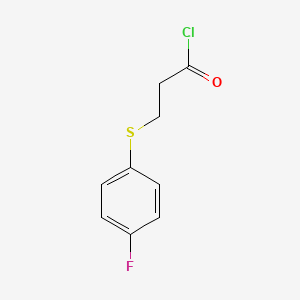
3-((4-Fluorophenyl)thio)propanoyl chloride
Übersicht
Beschreibung
3-((4-Fluorophenyl)thio)propanoyl chloride is a chemical compound with the CAS Number: 57247-35-5 . It has a molecular weight of 218.68 and its IUPAC name is this compound . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8ClFOS/c10-9(12)5-6-13-8-3-1-7(11)2-4-8/h1-4H,5-6H2 . The compound contains a total of 21 bonds, including 13 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 acyl halogenide (aliphatic), and 1 sulfide .Physical and Chemical Properties Analysis
The compound is in liquid form . It has a molecular weight of 218.68 . The InChI code for this compound is 1S/C9H8ClFOS/c10-9(12)5-6-13-8-3-1-7(11)2-4-8/h1-4H,5-6H2 .Wissenschaftliche Forschungsanwendungen
Chemical Structure and Properties
Research on compounds related to 3-((4-Fluorophenyl)thio)propanoyl chloride often focuses on their crystal structure and chemical properties. For instance, the crystal structure of N-(3-Chloropropionyl)-N′-(4-fluorophenyl)thiourea, a related compound, was determined, revealing a non-planar molecule with a trans-cis configuration, stabilized by hydrogen bonds and C-H…π interaction (Ismail & Yamin, 2009).
Application in Material Science
Substituted thiophenes, which are structurally related to this compound, have shown a wide spectrum of applications in material science. These applications range from usage in thin-film transistors, organic field-effect transistors, organic light-emitting transistors, chemical sensors, to solar cells (Nagaraju et al., 2018).
Electrochemical Studies
In electrochemical studies, the chlorination and regeneration of poly(3-(4-fluorophenyl)thiophene), a polymer related to this compound, has been investigated. This research revealed insights into the substitution and reactivation processes in the presence of chloride ions, contributing to the understanding of electroactive polymers (Soudan et al., 2000).
Biological Activity
2-(4-Fluorophenylamino)-5-(2,4-dihydroxybenzeno)-1,3,4-thiadiazole (FABT), structurally similar to this compound, has been noted for its biological activity. Different alcohol solutions used in crystal growth of FABT demonstrated how hydrogen bond interactions with chloride anions and solvent molecules can induce structural changes, indicating potential biomedical applications (Kamiński et al., 2010).
Synthesis of Complex Molecules
The synthesis of complex molecules, like aryl-substituted triamidoamine ligands and molybdenum(IV) complexes, often involves components structurally related to this compound. These compounds have been synthesized using palladium-catalyzed coupling, showing the versatility of such chemical structures in organometallic chemistry (Greco et al., 1998).
Eigenschaften
IUPAC Name |
3-(4-fluorophenyl)sulfanylpropanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFOS/c10-9(12)5-6-13-8-3-1-7(11)2-4-8/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYKSYSYSWJIPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1406657.png)
![3-(4-Fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one hydrochloride](/img/structure/B1406658.png)
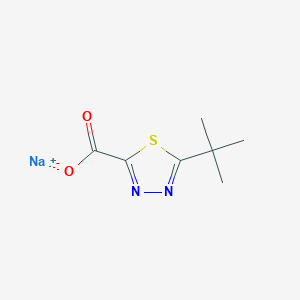
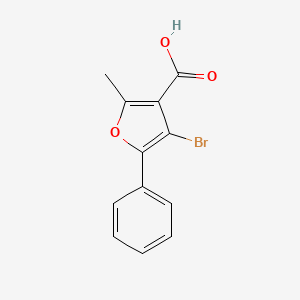
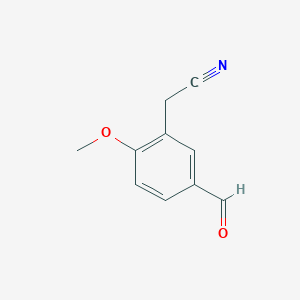
![6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1406665.png)
![3-(2-ethoxyethyl)-5,6-dimethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1406667.png)
![3-(2-(methylthio)ethyl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-imine hydrochloride](/img/structure/B1406668.png)
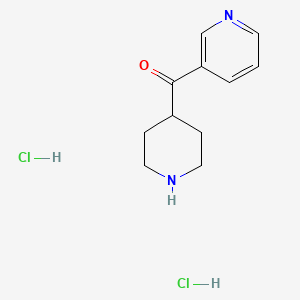
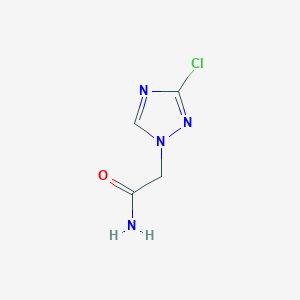
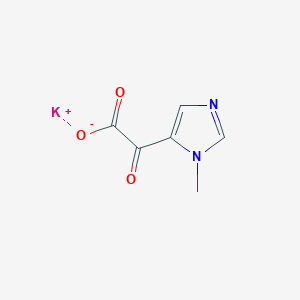
![Trichloro-acetic acid N'-[1-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl) phenyl]-meth-(E)-ylidene]-N-methyl-hydrazide](/img/structure/B1406672.png)
